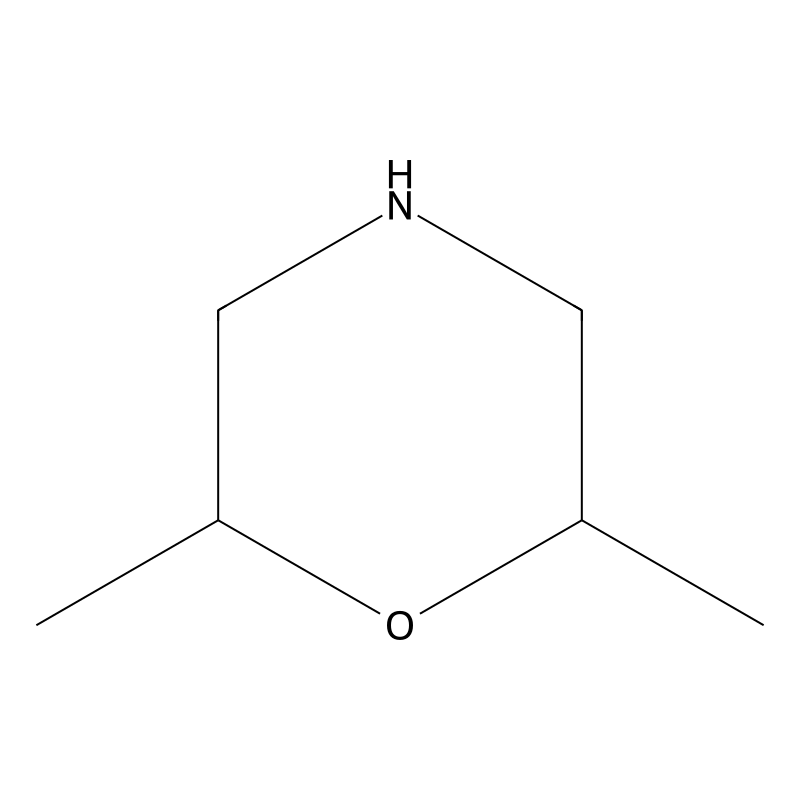2,6-Dimethylmorpholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE
Synonyms
Canonical SMILES
Organic Chemistry:
- As a solvent: 2,6-DMM possesses several desirable properties as a solvent, including good solubility for a wide range of polar and non-polar compounds, high boiling point (165 °C), and miscibility with water. This makes it valuable for various synthetic reactions and purification processes in organic chemistry research .
Catalysis:
- Ligand in transition-metal complexes: 2,6-DMM can act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. This allows it to participate in various catalytic reactions, particularly in areas like hydroformylation and hydrogenation, where it helps improve reaction efficiency and selectivity .
Material Science:
- Electrolyte component: 2,6-DMM is finding increasing application in the development of new electrolytes for lithium-ion batteries due to its ability to form stable complexes with lithium ions. This research is crucial for improving the performance and safety of next-generation batteries .
Analytical Chemistry:
- Extraction and separation: 2,6-DMM's ability to selectively dissolve certain compounds makes it useful in extraction and separation processes for analytical purposes. This is particularly relevant in environmental and biological sample analysis where complex mixtures need to be separated for further study .
Other Research Applications:
2,6-Dimethylmorpholine is a cyclic amine with the molecular formula and a molecular weight of approximately 115.1735 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms, with two methyl groups attached to the second and sixth positions of the ring. Its chemical structure can be represented as follows:
- IUPAC Name: 2,6-Dimethylmorpholine
- CAS Registry Number: 141-91-3
- InChIKey: HNVIQLPOGUDBSU-UHFFFAOYSA-N
2,6-Dimethylmorpholine is known for its distinctive properties, including its ability to act as a solvent and a reagent in various
While 2,6-dimethylmorpholine itself does not exhibit significant biological activity, its derivatives have been studied for their potential effects. For instance, N-nitroso-2,6-dimethylmorpholine has been identified as a carcinogen by various health organizations due to its ability to induce tumors in laboratory animals . Additionally, the compound's reactivity may lead to biological interactions that could affect cellular processes.
The synthesis of 2,6-dimethylmorpholine can be achieved through several methods:
- Cyclization of Diisopropanolamine: A common method involves the cyclization of diisopropanolamine in the presence of concentrated sulfuric acid. The reaction requires careful temperature control (150°C to 190°C) to prevent decomposition and maximize yield .
- Simultaneous Addition Method: A novel approach involves the simultaneous addition of diisopropanolamine and sulfuric acid while stirring. This method improves product yield compared to traditional methods where one component is added first .
- Reduction of Morpholine Derivatives: Another synthesis route may involve the reduction of other morpholine derivatives or related compounds under specific conditions.
Studies on the interactions involving 2,6-dimethylmorpholine primarily focus on its reactivity with other chemicals rather than direct biological interactions. Key findings include:
- Reactivity with Acids and Bases: The compound can neutralize acids and undergo exothermic reactions when interacting with strong acids or bases .
- Potential Toxicity from Derivatives: The formation of nitrosamines from 2,6-dimethylmorpholine raises concerns regarding potential toxicity and carcinogenic effects associated with these derivatives .
Several compounds share structural similarities with 2,6-dimethylmorpholine. Below is a comparison highlighting their unique characteristics:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Morpholine | Six-membered ring with one nitrogen atom | Base properties; used as a solvent |
| N-Methylmorpholine | Methyl group at nitrogen position | Less toxic than some nitrosamines |
| N-Nitroso-2,6-dimethylmorpholine | Nitroso derivative | Carcinogenic properties; poses health risks |
| 2-Methylmorpholine | Methyl group at position two | Less sterically hindered than 2,6-Dimethylmorpholine |
This comparison illustrates that while these compounds share a morpholine structure, their differences in substituents lead to variations in reactivity and biological activity.
Physical Description
Color/Form
XLogP3
Boiling Point
146.6 °C
146.6 °C @ 760 MM HG
Flash Point
112 °F (44 °C) OC
Vapor Density
Density
0.9346 @ 20 °C/20 °C
Melting Point
-88.0 °C
FREEZING POINT: -85 °C
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (47.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (21.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (78.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (48.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (99.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Acute Toxic;Irritant
Other CAS
6485-45-6








